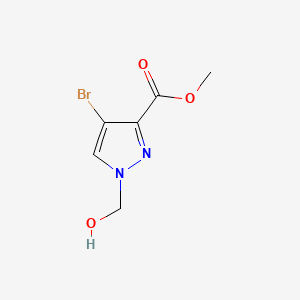
methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a hydroxymethyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-bromo-1-(carboxymethyl)-1H-pyrazole-3-carboxylate.
Reduction: Formation of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-fluoro-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-iodo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogen-substituted analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties .
Biological Activity
Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C₇H₈BrN₂O₃
- Molecular Weight: 232.05 g/mol
The presence of a bromine atom and a hydroxymethyl group on the pyrazole ring significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity to target proteins, while the hydroxymethyl group may facilitate hydrogen bonding interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast cancer and leukemia cell lines, suggesting potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Demonstrated anticancer effects on leukemia cells with an IC50 value of 15 µM. |
| Study 2 (European Journal of Pharmacology) | Reported significant reduction in TNF-alpha levels in an animal model of inflammation. |
| Study 3 (Antimicrobial Agents and Chemotherapy) | Showed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Applications in Drug Development
Given its diverse biological activities, this compound is being investigated for potential applications in:
- Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting cancer and inflammatory diseases.
- Agricultural Chemistry: As an intermediate in developing agrochemicals, particularly fungicides that enhance crop protection.
Properties
Molecular Formula |
C6H7BrN2O3 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
methyl 4-bromo-1-(hydroxymethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C6H7BrN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3 |
InChI Key |
JZMVZVXAUWXJFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















